

# Spectroscopic Analysis of 2,4-Dimethyl-3-pentanone: A Technical Guide

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## Compound of Interest

Compound Name: 2,4-Dimethyl-3-pentanone

Cat. No.: B156899

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## Introduction

**2,4-Dimethyl-3-pentanone**, also known as diisopropyl ketone, is a symmetrical ketone with the chemical formula  $C_7H_{14}O$ .<sup>[1]</sup> Its structure presents a  $C_{2v}$  symmetry, which simplifies its spectroscopic signatures. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2,4-dimethyl-3-pentanone**, intended for researchers, scientists, and professionals in drug development. The document outlines the expected spectral characteristics, presents the data in a structured format, and includes generalized experimental protocols for acquiring such data.

## Molecular Structure and Spectroscopic Correlation

The structure of **2,4-dimethyl-3-pentanone** contains chemically equivalent protons and carbon atoms due to its symmetry, leading to a simplified NMR spectrum. The central carbonyl group is the primary functional group, which gives rise to a characteristic strong absorption in the IR spectrum. Mass spectrometry reveals the molecular weight and common fragmentation patterns, such as alpha cleavage typical of ketones.<sup>[2][3]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetry of **2,4-dimethyl-3-pentanone**, the four methyl groups are chemically equivalent, as are the two methine protons. This results in a simple NMR spectrum with two signals.

## $^1\text{H}$ NMR Data

The proton NMR spectrum is expected to show two signals: a doublet for the methyl protons and a septet for the methine protons.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~1.1	Doublet	12H	4 x $-\text{CH}_3$
~2.4	Septet	2H	2 x $-\text{CH}$

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

## $^{13}\text{C}$ NMR Data

The carbon NMR spectrum is anticipated to display three distinct signals corresponding to the methyl carbons, the methine carbons, and the carbonyl carbon.

Chemical Shift ( $\delta$ ) ppm	Assignment
~18	$-\text{CH}_3$
~42	$-\text{CH}$
~217	$\text{C}=\text{O}$

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

## Infrared (IR) Spectroscopy

The IR spectrum of **2,4-dimethyl-3-pentanone** is characterized by a prominent absorption band corresponding to the carbonyl ( $\text{C}=\text{O}$ ) stretch. Saturated aliphatic ketones typically show this absorption in the range of  $1715\text{ cm}^{-1}$ .<sup>[4]</sup>

Frequency (cm <sup>-1</sup> )	Intensity	Assignment
~1715	Strong	C=O stretch
~2870-2970	Strong	C-H stretch (sp <sup>3</sup> )
~1465	Variable	C-H bend (methyl/methine)
~1370	Variable	C-H bend (isopropyl split)

## Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak  $[M]^+$  for **2,4-dimethyl-3-pentanone** is observed at a mass-to-charge ratio ( $m/z$ ) of 114.<sup>[1][5][6]</sup> A common fragmentation pathway for ketones is alpha cleavage, which involves the breaking of the bond adjacent to the carbonyl group.<sup>[2][3]</sup>

### Electron Ionization (EI) Mass Spectrum Data

$m/z$	Relative Intensity (%)	Assignment
114	~8	$[M]^+$ , Molecular Ion
71	~35-37	$[M - C_3H_7]^+$ (Acylium ion from alpha cleavage)
43	100	$[C_3H_7]^+$ (Isopropyl cation from alpha cleavage)

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

### NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

- Sample Preparation: Dissolve approximately 5-25 mg of **2,4-dimethyl-3-pentanone** in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in a clean, dry NMR tube.<sup>[7][8]</sup> Chloroform is a common initial choice for its solvating properties.<sup>[7]</sup> Ensure the sample is free of any solid particles by filtering it through a pipette with a cotton or glass wool plug.<sup>[7]</sup>

- **Instrument Setup:** Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.
- **Data Acquisition:** For  $^1\text{H}$  NMR, a standard pulse sequence is used to acquire the spectrum. For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is typically employed to obtain singlets for each unique carbon, with a sufficient number of scans to achieve a good signal-to-noise ratio due to the lower natural abundance of  $^{13}\text{C}$ .<sup>[9]</sup>
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to produce the spectrum. The spectrum is then phased, baseline corrected, and referenced. For  $^1\text{H}$  NMR, the residual solvent peak (e.g.,  $\text{CHCl}_3$  at 7.26 ppm) is often used as an internal reference.<sup>[8]</sup> The signals are integrated to determine the relative number of protons.

## Infrared (IR) Spectroscopy

- **Sample Preparation (Neat Liquid):** As **2,4-dimethyl-3-pentanone** is a liquid at room temperature, the spectrum can be obtained from a neat sample.<sup>[10]</sup> Place a small drop of the liquid onto one salt plate (e.g., NaCl or KBr) and then carefully place a second salt plate on top to create a thin liquid film.<sup>[10]</sup>
- **Instrument Setup:** Place the salt plates in the sample holder of the IR spectrometer.
- **Data Acquisition:** A background spectrum of the empty instrument is first recorded. Then, the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- **Data Processing:** The resulting spectrum is plotted as percent transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ). The characteristic absorption bands are then identified and assigned to their corresponding molecular vibrations.

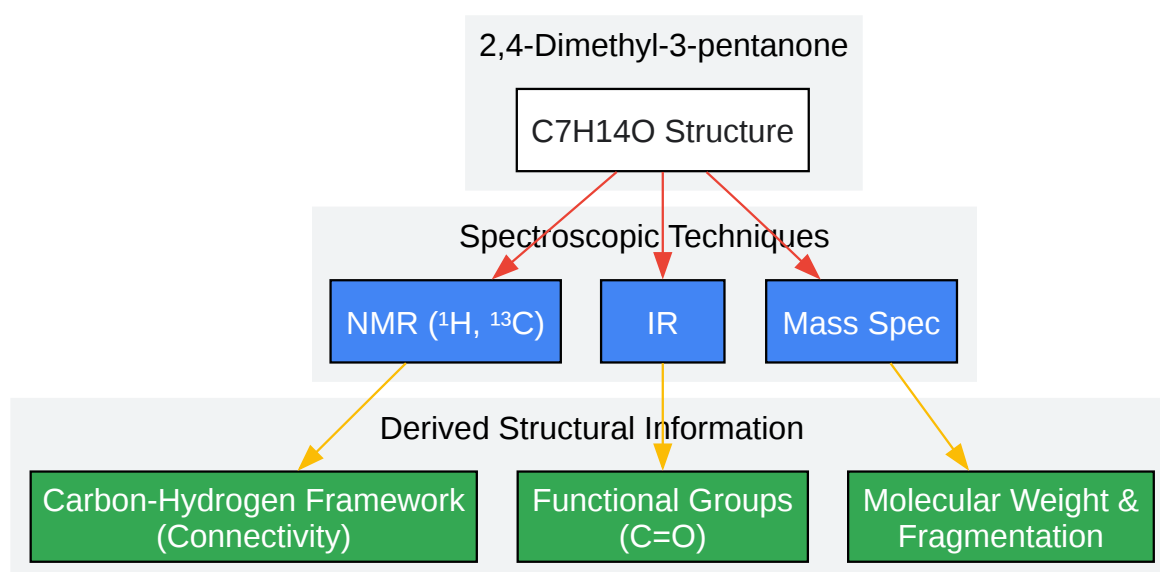
## Mass Spectrometry (MS)

- **Sample Introduction:** For a volatile liquid like **2,4-dimethyl-3-pentanone**, the sample can be introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS).

- **Ionization:** In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV for electron ionization - EI) to form positively charged molecular ions and fragment ions.[11]
- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge ( $m/z$ ) ratio.
- **Detection and Data Processing:** The separated ions are detected, and the resulting signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ . The molecular ion and major fragment peaks are then identified.

## Visualizations

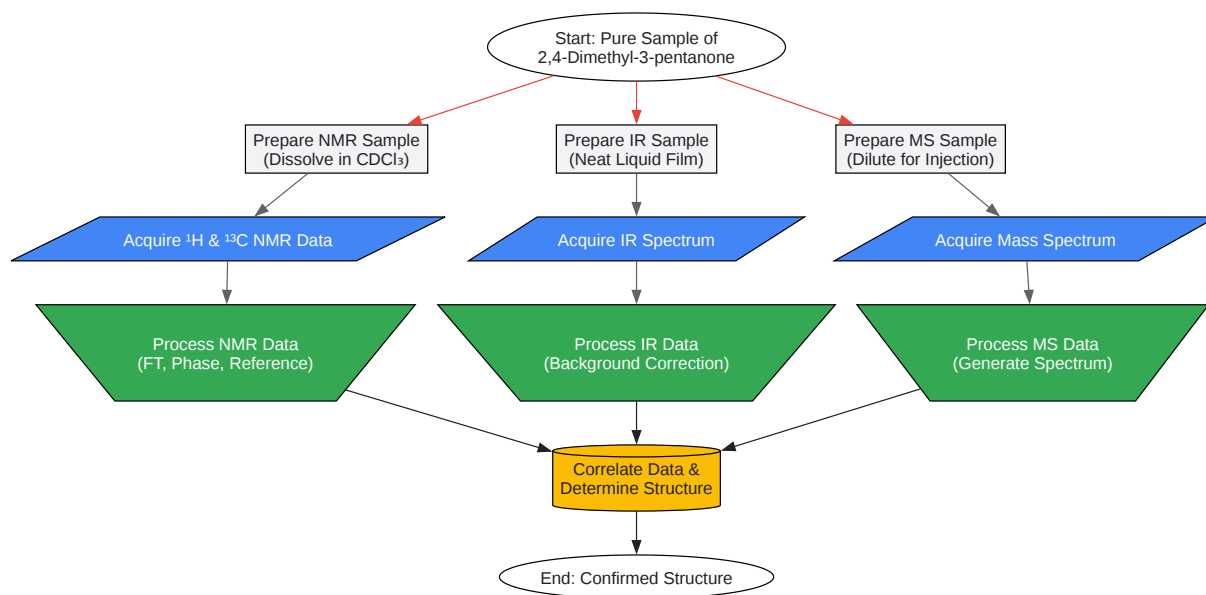
### Logical Relationship of Spectroscopic Techniques



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Caption: Relationship between spectroscopic methods and structural data.

## Generalized Experimental Workflow for Spectroscopic Analysis



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Caption: Workflow for spectroscopic analysis of a liquid sample.

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